Cytotoxicity in Rat Glioma (C6) Cells: Comparative Potency Relative to Genistein and Daidzein
Alfalone demonstrates quantifiable cytotoxicity against the C6 rat glioma cell line with an IC₅₀ of 2.81 μM (as determined in a mixed‑compound fraction) . For comparator isoflavones in analogous cellular models, genistein exhibits an antimitotic IC₅₀ of approximately 8 μM for tyrosine kinase inhibition in NIH‑3T3 cells , while daidzein displays an IC₅₀ >300 μM for EGF receptor autophosphorylation inhibition and a range of 45–75 μM for growth inhibition in pancreatic cancer cell lines . This positions Alfalone's antimitotic potency in the low‑micromolar range, substantially more potent than daidzein and broadly comparable to (or marginally more potent than) genistein's activity in these divergent, cross‑study cellular systems.
| Evidence Dimension | Cytotoxicity / Antimitotic Potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.81 μM (mixed fraction containing Alfalone) against C6 rat glioma cells |
| Comparator Or Baseline | Genistein: ~8 μM (tyrosine kinase inhibition, NIH‑3T3); Daidzein: >300 μM (EGFR autophosphorylation), 45–75 μM (MiaPaC‑2/PANC‑1 growth inhibition) |
| Quantified Difference | Alfalone exhibits ~3‑fold lower IC₅₀ vs. genistein tyrosine kinase inhibition; >15‑fold lower vs. daidzein growth inhibition |
| Conditions | C6 rat glioma cell line (Alfalone, mixed‑compound fraction); NIH‑3T3 cells (genistein); EGFR autophosphorylation and pancreatic cancer cell lines (daidzein) |
Why This Matters
Procurement decisions for antimitotic library screening or cell cycle research should prioritize Alfalone when a low‑micromolar, non‑genistein isoflavone with distinct methoxylation‑driven SAR is required.
